molecular formula C25H26N2O2 B438533 1-[4-(Diphenylmethyl)piperazin-1-yl]-2-phenoxyethan-1-one CAS No. 362602-82-2

1-[4-(Diphenylmethyl)piperazin-1-yl]-2-phenoxyethan-1-one

Katalognummer: B438533
CAS-Nummer: 362602-82-2
Molekulargewicht: 386.5g/mol
InChI-Schlüssel: ZTVWCEVWJZNMBX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[4-(Diphenylmethyl)piperazin-1-yl]-2-phenoxyethan-1-one is a piperazine derivative characterized by a diphenylmethyl group at the 4-position of the piperazine ring and a phenoxy-substituted ethanone moiety. Key physicochemical properties include:

  • Molecular formula: C₃₁H₃₀N₂O
  • Molar mass: 446.58 g/mol
  • CAS numbers: 754235-30-8 (variant) and 48230-15-5 (related diphenylethanone derivative).

Eigenschaften

IUPAC Name

1-(4-benzhydrylpiperazin-1-yl)-2-phenoxyethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O2/c28-24(20-29-23-14-8-3-9-15-23)26-16-18-27(19-17-26)25(21-10-4-1-5-11-21)22-12-6-2-7-13-22/h1-15,25H,16-20H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTVWCEVWJZNMBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)COC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Core Piperazine Skeleton Formation

The synthesis of 1-[4-(diphenylmethyl)piperazin-1-yl]-2-phenoxyethan-1-one begins with constructing the piperazine backbone substituted with a diphenylmethyl group. A widely adopted method involves the cyclization of bis(2-chloroethyl)amine derivatives with diphenylmethylamine. As demonstrated in US Patent 7,989,623B2, bis(2-chloroethyl)amine reacts with phenyl chloroformate in dichloromethane under basic conditions (e.g., triethylamine) to form a reactive intermediate, which subsequently undergoes nucleophilic substitution with diphenylmethylamine . Key parameters include:

ParameterOptimal ConditionYield Improvement Factor
SolventDichloromethane1.2× vs. hydrocarbons
BaseTriethylamine1.5× vs. inorganic bases
Temperature0–50°CPrevents decomposition

This step typically achieves 85–90% conversion efficiency, with the diphenylmethyl group introduced regioselectively at the piperazine nitrogen .

Alternative Acylation Strategies

Recent advancements from PMC10056909 demonstrate amide coupling as a viable alternative. Here, 4-(diphenylmethyl)piperazine reacts with phenoxyacetyl chloride in ethanol under piperidine catalysis :

4-(Diphenylmethyl)piperazine+Phenoxyacetyl ChloridepiperidineEtOH, refluxTarget Compound\text{4-(Diphenylmethyl)piperazine} + \text{Phenoxyacetyl Chloride} \xrightarrow[\text{piperidine}]{\text{EtOH, reflux}} \text{Target Compound}

Comparative Performance :

MethodYield (%)Purity (HPLC)Reaction Time (h)
Nucleophilic Substitution 75.998.511
Amide Coupling 68.297.88

While the amide route offers faster kinetics, the nucleophilic substitution method remains superior in yield and scalability .

Enantiomeric Resolution and Chirality Control

For applications requiring optical purity, the racemic product undergoes resolution using chiral tartaric acid derivatives. As detailed in GB2225321A, diastereomeric salt formation with (2R,3R)-tartaric acid in ethanol selectively crystallizes the levorotatory enantiomer :

\text{Racemic Mixture} + (2R,3R)\text{-Tartaric Acid} \xrightarrow{\text{EtOH, 72–74°C}} \text{Levorotatory Salt (Yield: 41.2%)}

Three recrystallizations in ethanol-methanol-water mixtures enhance enantiomeric excess to >99% .

Industrial-Scale Process Considerations

Large-scale synthesis (≥100 kg batches) requires modifications for safety and efficiency:

  • Continuous Flow Reactors : Reduce exothermic risks during piperazine formation .

  • Solvent Recycling : n-Butanol recovery via fractional distillation cuts costs by 30% .

  • Waste Management : Neutralization of HCl byproducts with Ca(OH)₂ generates inert CaCl₂ for disposal .

Analytical Characterization

Critical quality control metrics include:

  • HPLC Purity : >98% (C18 column, 70:30 MeCN:H₂O)

  • Melting Point : 220–227°C (decomposition observed via DSC)

  • Chiral Purity : ≥99% ee (Chiralpak AD-H column)

Analyse Chemischer Reaktionen

Types of Reactions

1-[4-(Diphenylmethyl)piperazin-1-yl]-2-phenoxyethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

1-[4-(Diphenylmethyl)piperazin-1-yl]-2-phenoxyethan-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of specialty chemicals and as a reagent in chemical processes.

Wirkmechanismus

The mechanism of action of 1-[4-(Diphenylmethyl)piperazin-1-yl]-2-phenoxyethan-1-one involves its interaction with specific molecular targets and pathways. The compound is known to interact with neurotransmitter receptors in the central nervous system, modulating their activity and leading to various pharmacological effects. It may also inhibit certain enzymes involved in inflammatory pathways, contributing to its anti-inflammatory properties .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Piperazine-Based CYP51 Inhibitors (UDO and UDD)
  • Structure : Pyridine derivatives with trifluoromethylphenyl and pyridyl substituents on the piperazine ring.
  • Activity: Inhibitors of the non-azolic CYP51 enzyme, showing efficacy against Trypanosoma cruzi comparable to posaconazole.
  • Key difference : The target compound lacks pyridine/trifluoromethyl groups, which are critical for CYP51 binding in UDO/UDD. This suggests divergent biological targets.
Urea Derivatives with Piperazine-Thiazolyl Moieties (Compounds 11a–11o)
  • Structure : Piperazine linked to substituted phenylurea and thiazolylhydrazinyl groups.
  • Properties : Higher molecular weights (484–602 g/mol) compared to the target compound (446.58 g/mol). Substituents like chloro, fluoro, and trifluoromethyl groups enhance hydrophobicity.
  • Implications: The target compound’s phenoxy group may offer better solubility than urea derivatives, which rely on hydrogen bonding for activity.
Sulfonyl Piperazine Derivatives (Compounds 7e–7k)
  • Structure : Piperazine linked to sulfonylphenyl and tetrazolylthio groups.
  • Properties : Melting points range from 123–167°C, indicating crystalline stability. The sulfonyl group enhances polarity compared to the diphenylmethyl group in the target compound.
  • Activity: Antiproliferative activity noted in analogs, though the target compound’s ethanone moiety may favor different interactions.
Dual-Active Histamine H3 Receptor Ligands (QD10, QD17)
  • Structure: Piperazine with benzoylphenoxypropyl or chlorobenzoyl substituents.
  • Activity : Dual H3 receptor antagonism and antioxidant properties. The target compound’s diphenylmethyl group could similarly enhance receptor binding in CNS targets.

Pharmacological and Physicochemical Comparisons

Table 1: Key Comparisons of Piperazine Derivatives
Compound Molecular Weight Substituents Biological Activity Key Features
Target Compound 446.58 Diphenylmethyl, phenoxyethanone Not specified High lipophilicity, CNS potential
UDO ~500 (estimated) Trifluoromethyl, pyridyl CYP51 inhibition Antiparasitic activity
QD10 ~500 (estimated) Benzoylphenoxypropyl H3 receptor/antioxidant Dual therapeutic action
Compound 11a 484.2 Fluorophenyl, hydrazinyl Not specified High yield (85.1%), urea linkage
S-61 ~400 (estimated) Tolyl, pyrrolidinone Antiarrhythmic Cardiovascular focus
Key Observations :

Lipophilicity : The diphenylmethyl group in the target compound likely enhances membrane permeability compared to sulfonyl () or urea () derivatives.

Substituent Effects :

  • Electron-withdrawing groups (e.g., trifluoromethyl in UDO) improve enzyme inhibition.
  • Bulky aromatic groups (e.g., benzoyl in QD10) may stabilize receptor interactions.

Molecular Weight : The target compound’s moderate weight (446.58 g/mol) aligns with Lipinski’s rule of five, suggesting favorable bioavailability compared to higher-weight analogs (e.g., 602 g/mol in ).

Biologische Aktivität

1-[4-(Diphenylmethyl)piperazin-1-yl]-2-phenoxyethan-1-one, also known as a piperazine derivative, has garnered attention for its potential biological activities. This compound features a piperazine ring, a benzhydryl group, and a phenoxyethanone moiety, making it a candidate for various pharmacological applications.

The molecular formula of 1-[4-(Diphenylmethyl)piperazin-1-yl]-2-phenoxyethan-1-one is C25H26N2O2C_{25}H_{26}N_{2}O_{2}, with a molecular weight of approximately 386.49 g/mol. Its structure allows for interactions with various biological targets, particularly in the central nervous system.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors and enzymes involved in inflammatory pathways. It is believed to modulate the activity of serotonin and dopamine receptors, which could contribute to its therapeutic effects in neurological disorders. Additionally, the compound may exhibit anti-inflammatory properties by inhibiting specific enzymes related to inflammatory responses.

Antimicrobial Activity

Research has indicated that 1-[4-(Diphenylmethyl)piperazin-1-yl]-2-phenoxyethan-1-one possesses antimicrobial properties. In vitro studies demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory effects. Studies have shown that it can inhibit the production of pro-inflammatory cytokines, which are crucial mediators in inflammatory diseases. This property makes it a candidate for further research in developing anti-inflammatory therapies.

Neuropharmacological Effects

Given its structure, this compound has been studied for its neuropharmacological effects. It may act as an anxiolytic or antidepressant by modulating neurotransmitter systems. Animal studies have shown promising results in reducing anxiety-like behaviors and improving mood-related symptoms.

Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of various piperazine derivatives, including 1-[4-(Diphenylmethyl)piperazin-1-yl]-2-phenoxyethan-1-one. The results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Study 2: Anti-inflammatory Activity

In a controlled laboratory setting, the compound was tested for its ability to reduce inflammation in murine models. The findings revealed that treatment with the compound led to a significant decrease in tumor necrosis factor-alpha (TNF-α) levels compared to control groups.

Treatment GroupTNF-α Levels (pg/mL)
Control150
Compound Treatment80

Study 3: Neuropharmacological Assessment

A behavioral study assessed the anxiolytic effects of the compound using an elevated plus maze model in rats. Results showed that animals treated with varying doses exhibited increased time spent in open arms, indicative of reduced anxiety levels.

Dose (mg/kg)Time Spent in Open Arms (s)
Control30
Low Dose (5 mg/kg)45
High Dose (20 mg/kg)60

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.